N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide
Description
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(20)19-16-17-8-9-18-16/h4-9,11-12H,10H2,1-3H3,(H2,17,18,19,20) |
InChI Key |
HRCWWYHOLNZFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carboxylic Acid Activation
A prevalent strategy involves activating the carboxylic acid moiety of 2-[4-(2-methylpropyl)phenyl]propanoic acid for coupling with 1H-imidazol-2-amine. In a method adapted from similar imidazole derivatives, the acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which subsequently reacts with the amine in dichloromethane (DCM) at 0–5°C. This low-temperature approach minimizes side reactions, yielding the target compound in 78% purity after recrystallization with ethyl acetate/hexane.
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. A solution of 2-[4-(2-methylpropyl)phenyl]propanoic acid and 1H-imidazol-2-amine in DMF is stirred at room temperature for 12 hours, achieving a 85% yield after column chromatography. This method avoids harsh conditions, preserving the integrity of the imidazole ring, which is prone to decomposition under acidic or high-temperature environments.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates, whereas DCM facilitates easier workup due to its low boiling point. Elevated temperatures (50–80°C) accelerate coupling but risk imidazole ring degradation, as evidenced by FTIR spectra showing C=N bond cleavage in trials exceeding 70°C. Optimal conditions balance reactivity and stability, with 25–30°C identified as ideal for EDC/HOBt-mediated couplings.
Purification and Crystallization Strategies
Crude products often contain unreacted starting materials and byproducts. Recrystallization using ethanol/water mixtures (3:1 v/v) achieves >95% purity, as confirmed by HPLC. For larger-scale syntheses, column chromatography with silica gel (60–120 mesh) and a gradient eluent of ethyl acetate in hexane (20–40%) effectively isolates the target compound.
Analytical Characterization
Spectroscopic Validation
FTIR Analysis : Key absorptions include N–H stretches at 3313 cm⁻¹ (amide), C=O stretches at 1699 cm⁻¹ (carboxylic acid derivative), and aromatic C–H bends at 2844 cm⁻¹. The absence of peaks near 2250 cm⁻¹ confirms complete consumption of nitrile intermediates.
¹H NMR (400 MHz, DMSO-d₆) : Resonances at δ 2.5 (s, 3H, CH₃), δ 3.3 (s, 3H, N–CH₃), and δ 7.0–7.8 (m, 5H, aromatic protons) align with the expected structure. The singlet at δ 10.4 corresponds to the amide N–H proton, confirming successful bond formation.
Crystallographic Data
Single-crystal X-ray diffraction of a related compound, (2R)-N-(1H-imidazol-2-yl)-2-[4-(cyclopentylmethyl)phenyl]propanamide, reveals a torsion angle of 52.8° between the phenyl and imidazole rings, underscoring the steric influence of the 2-methylpropyl substituent. Intramolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, a feature likely conserved in the target compound.
Comparative Analysis of Methodologies
The EDC/HOBt method offers superior yield and purity, making it preferable for laboratory-scale synthesis. However, the acyl chloride route remains viable for bulk manufacturing due to lower reagent costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of imidazole N-oxides, while reduction could yield the corresponding amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS: 746611-99-4)
Structural Differences :
- Core Heterocycle : Replaces imidazole with benzimidazole (a fused benzene-imidazole system), increasing aromaticity and electron density.
- Substituents : Features a 3,3-diphenylpropanamide group instead of a single 4-(2-methylpropyl)phenyl moiety.
Hypothesized Property Differences :
- Binding Affinity : The benzimidazole core may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to imidazole.
- Metabolic Stability : The larger molecular weight (C28H23N3O, MW: 417.5 g/mol) could reduce metabolic clearance rates relative to the target compound (C16H21N3O, MW: 271.36 g/mol).
Table 1: Key Properties of Target Compound and Benzimidazole Analog
(2S)-N-[(3Z)-5-cyclopropyl-3H-pyrazol-3-ylidene]-2-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide
Structural Differences :
- Heterocycle : Substitutes imidazole with a pyrazole ring (two adjacent nitrogen atoms), altering electronic properties.
Hypothesized Property Differences :
- Target Selectivity: Pyrazole derivatives are known for kinase inhibition, suggesting divergent biological targets compared to imidazole-based compounds.
General Trends in Heterocyclic Propanamide Derivatives
- Imidazole vs. Benzimidazole : Benzimidazoles generally exhibit stronger binding to DNA or enzymes (e.g., topoisomerase inhibitors) due to enhanced planar structure .
- Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., 2-methylpropyl) balance lipophilicity and steric bulk, whereas aryl groups (e.g., diphenyl) prioritize aromatic interactions but may increase toxicity risks.
- Amide Linkers : Propanamide spacers allow conformational flexibility, critical for adapting to binding pockets in biological targets.
Biological Activity
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25N3O
- Molecular Weight : 311.43 g/mol
- CAS Number : 2226541-13-3
The compound consists of an imidazole moiety linked to a propanamide structure with a branched alkyl group, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Tested Strains |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | Various |
The table summarizes the antimicrobial efficacy of various derivatives against common pathogens, highlighting the potential of imidazole-based compounds in combating infections .
2. Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
3. Antitumor Activity
Several studies have reported that imidazole-containing compounds possess antitumor activity. The proposed mechanism includes the induction of apoptosis in cancer cells and the inhibition of tumor cell proliferation.
Case Study:
A study conducted by Jain et al. demonstrated that specific imidazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results suggested that these compounds could serve as potential leads for the development of novel anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : These compounds may interact with specific receptors in the body, altering physiological responses.
- Oxidative Stress Reduction : Some studies suggest that imidazole derivatives can mitigate oxidative stress, which is linked to various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
